(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, commonly known as CHD-5, is a synthetic compound derived from the potent aryl hydrocarbon receptor (AHR) antagonist 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH223191). [] It is classified as an AHR antagonist, meaning it blocks the activation of the AHR, a ligand-activated transcription factor. [] CHD-5 plays a significant role in scientific research, particularly in understanding and modulating the AHR pathway and its implications in various physiological processes. []
CHD5 is primarily expressed in the brain and is categorized as an ATP-dependent chromatin remodeler. Its classification within the larger family of chromatin remodeling proteins highlights its function in modifying chromatin structure to facilitate access to DNA for transcription and replication processes. Research indicates that CHD5 acts as both an activator and a repressor of gene expression, depending on the cellular context and developmental stage .
The synthesis of CHD5 involves several molecular biology techniques. Total RNA extraction from cells is typically performed using Trizol or similar reagents, followed by complementary DNA synthesis using reverse transcriptase. Quantitative polymerase chain reaction (qPCR) is then employed to analyze gene expression levels. For more detailed studies, RNA sequencing can be conducted to identify differentially expressed genes associated with CHD5 activity during neuronal differentiation .
In experimental setups, cell lines or primary neuronal stem cells are often utilized to study the effects of CHD5 on gene regulation. Techniques such as Western blotting are used to assess protein expression levels, while immunohistochemistry allows for the visualization of CHD5 localization within tissues .
The molecular structure of CHD5 features several key domains that contribute to its function. It contains two chromodomains, which are involved in recognizing methylated lysine residues on histones, facilitating the recruitment of other proteins necessary for chromatin remodeling. Additionally, it possesses a helicase domain that provides ATP-dependent unwinding activity essential for altering DNA structure .
Data on CHD5's structure can be obtained through various structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These studies help elucidate how CHD5 interacts with DNA and other chromatin-associated proteins.
CHD5 is involved in several biochemical reactions related to chromatin remodeling. Its primary reaction mechanism involves ATP hydrolysis, which provides the energy required for conformational changes in the protein that allow it to interact with nucleosomes. This interaction can lead to the repositioning or eviction of histones from DNA, thereby regulating access to genetic material.
In addition to its role in chromatin remodeling, CHD5 has been shown to participate in transcriptional regulation by modulating the activity of various transcription factors through direct interactions or by altering the chromatin landscape around target genes .
The mechanism of action for CHD5 primarily revolves around its ability to remodel chromatin. Upon binding to specific regions of DNA, CHD5 utilizes ATP hydrolysis to induce structural changes that facilitate access for transcriptional machinery. This process is critical during neuronal differentiation, where CHD5 regulates key neurogenic genes such as Six3.
Research indicates that loss of function mutations in CHD5 can lead to impaired neuronal differentiation and developmental defects, underscoring its importance in neural development . Data from knockout studies demonstrate that cells lacking CHD5 exhibit altered expression profiles for genes involved in neurogenesis and other developmental pathways.
Chemical properties include its ability to bind ATP and interact with various histone modifications, which are crucial for its function in chromatin remodeling. The stability of CHD5 can be influenced by post-translational modifications such as phosphorylation or ubiquitination, which may alter its activity or localization within the cell .
CHD5 has significant implications in both basic research and clinical applications. In neuroscience research, it serves as a vital marker for studying neuronal differentiation processes. Understanding its role could lead to advancements in regenerative medicine, particularly in developing therapies for neurodegenerative diseases.
Moreover, due to its involvement in tumor suppression mechanisms—evident from studies linking reduced CHD5 expression with certain cancers—research into CHD5 could provide insights into cancer biology and potential therapeutic targets .
Chromodomain Helicase DNA-Binding Protein 5 (CHD5) represents a crucial ATP-dependent chromatin remodeling factor within the CHD protein family, playing pivotal roles in gene regulation, development, and tumor suppression. Structurally, CHD5 features tandem chromodomains at its N-terminus that recognize specific histone modifications, a central SNF2-like helicase/ATPase domain that hydrolyzes ATP to disrupt histone-DNA interactions, and paired plant homeodomains (PHDs) that facilitate binding to unmodified histone H3 tails and methylated histone residues (Fig. 1) [1] [7]. These domains collectively enable CHD5 to interpret epigenetic marks and reposition nucleosomes, thereby controlling DNA accessibility for transcriptional machinery [4] [8].
Evolutionarily, CHD5 demonstrates significant conservation across vertebrate species, with orthologs identified in mice, zebrafish, and humans. Murine Chd5, located on chromosome 4 in a region syntenic to human 1p36, shares approximately 90% amino acid identity with human CHD5, underscoring its functional importance [1] [5]. This high conservation across species highlights CHD5's fundamental role in chromatin regulation. Unlike its ubiquitously expressed paralogs CHD3 and CHD4, CHD5 exhibits a restricted expression pattern, predominantly found in the nervous system (brain, spinal cord, adrenal medulla) and testis, suggesting tissue-specific functions in neural development and spermatogenesis [4] [6] [8]. Within neural tissues, CHD5 expression is confined to mature neurons, consistent with its role in chromatin remodeling and gene regulation during neural differentiation [4].
Table 1: Structural Domains of CHD5 and Their Functions
Domain | Position | Key Features | Functional Significance |
---|---|---|---|
Tandem Chromodomains | N-terminal | Recognizes methylated histone tails (e.g., H3K27me3) | Chromatin targeting; allosteric regulation of ATPase activity |
PHD Zinc Fingers | N-terminal | Binds unmodified H3 tails and methylated histones | Nucleosome recognition; recruitment to specific chromatin regions |
SNF2-like Helicase/ATPase | Central | ATP hydrolysis for energy-dependent nucleosome remodeling | Disrupts histone-DNA contacts; alters chromatin packaging |
Coiled-Coil Domain | C-terminal | Facilitates protein-protein interactions | Incorporation into multi-subunit complexes like NuRD |
The CHD (Chromodomain-Helicase-DNA-binding) family comprises nine distinct members (CHD1-9) classified into three subfamilies based on domain architecture and functional characteristics [1] [4] [8]. CHD5 belongs to subfamily II, along with CHD3 and CHD4, characterized by the presence of tandem PHD domains in addition to the conserved chromodomains and helicase domain [4] [7]. This classification is supported by sequence homology, shared domain organization, and similar protein associations, particularly their incorporation into Nucleosome Remodeling and Deacetylase (NuRD) complexes [4] [6]. Subfamily II members are distinguished from subfamily I (CHD1 and CHD2, featuring DNA-binding domains) and subfamily III (CHD6-9, containing Brahma and Kismet [BRK] domains and SANT-SLIDE-like domains) [1] [8].
A defining feature of CHD5 within subfamily II is its tissue-restricted expression pattern. While CHD3 and CHD4 are ubiquitously expressed across tissues, CHD5 expression is predominantly observed in neuronal tissues and testes [4] [6]. Functionally, CHD5 incorporates into a multi-subunit NuRD complex that contains histone deacetylases (HDAC1/2), histone-binding proteins (RbAP46/48), methyl-CpG-binding domain proteins (MBD2/3), GATAD2A/B, and metastasis-associated proteins (MTA1/2/3) [6]. This complex possesses both ATP-dependent chromatin remodeling and histone deacetylase activities, enabling transcriptional repression through chromatin compaction [4] [6]. Biochemical studies demonstrate that CHD5 and CHD4 form mutually exclusive NuRD complexes—overexpression of CHD5 leads to decreased CHD4 protein levels, suggesting competition for shared complex components [6]. The CHD5-NuRD complex exhibits distinct nucleosome remodeling activities compared to CHD4-NuRD, potentially explaining its specialized functions in neuronal development and tumor suppression [6] [8].
Table 2: Classification of CHD Proteins into Subfamilies
Subfamily | Members | Distinguishing Domains | Complex Association | Primary Functions |
---|---|---|---|---|
Subfamily I | CHD1, CHD2 | SANT-SLIDE-like DNA-binding domains | SAGA-like complexes | Transcriptional activation; nucleosome sliding |
Subfamily II | CHD3, CHD4, CHD5 | Tandem PHD zinc fingers | NuRD complex | Transcriptional repression; chromatin compaction |
Subfamily III | CHD6, CHD7, CHD8, CHD9 | BRK domain; SANT-SLIDE-like domains | Various (e.g., CHD7 with CTCF) | Enhancer regulation; developmental gene control |
CHD5 is located at chromosome region 1p36.31, a genomic interval spanning approximately 78.5 kilobases (GRCh38/hg38: chr1:6,101,787-6,180,321) [7]. This locus has garnered significant attention due to its frequent hemizygous deletion (loss of one copy) in diverse human malignancies, including neuroblastoma (35%), gliomas (30-50%), breast cancer (61%), colorectal cancer (20-30%), and lung cancer (60%) [3] [4] [5]. The 1p36 region represents one of the most commonly deleted genomic segments in human cancers, suggesting the presence of critical tumor suppressor genes within this interval [5]. Functional evidence supporting CHD5 as a principal 1p36 tumor suppressor comes from chromosome engineering studies in mice, where heterozygous deletion of the syntenic region on mouse chromosome 4 led to enhanced cellular proliferation, loss of contact inhibition, and spontaneous tumor development [5].
The tumor suppressive mechanisms of CHD5 involve regulation of key cancer-related pathways. CHD5 activates the p19Arf/p53 pathway—cells with CHD5 deficiency exhibit reduced p19Arf expression (p14ARF in humans) and consequently diminished p53 protein levels, compromising critical tumor suppressive responses like apoptosis and senescence [5]. Additionally, CHD5 regulates the p16Ink4a/Rb pathway, influencing cell cycle progression at the G1/S checkpoint [5]. Experimentally, reintroduction of CHD5 into neuroblastoma cells significantly reduces colony formation in soft agar and inhibits xenograft tumor growth in nude mice [3]. Conversely, suppression of endogenous CHD5 via antisense oligonucleotides enhances tumorigenicity [3].
Beyond genetic deletion, CHD5 undergoes epigenetic silencing via promoter CpG island hypermethylation in multiple cancer types [4] [6]. This epigenetic alteration provides a "second hit" to inactivate the remaining CHD5 allele in tumors with 1p36 deletion and also silences CHD5 in cancers without chromosomal loss. Treatment with DNA demethylating agents like 5-aza-2'-deoxycytidine restores CHD5 expression in methylated cell lines, confirming epigenetic regulation [3] [4]. Clinically, low CHD5 expression strongly correlates with advanced disease stage, metastasis, and poor survival in neuroblastoma and various carcinomas, establishing its role as an independent prognostic biomarker [3] [4] [6]. Furthermore, CHD5 expression levels demonstrate significant associations with clinical risk factors, including MYCN amplification status in neuroblastoma [3].
Table 3: CHD5 Alterations and Clinical Associations in Human Cancers
Cancer Type | 1p36 Deletion Frequency | CHD5 Promoter Methylation | Clinical Correlations |
---|---|---|---|
Neuroblastoma | 35% (70-80% in high-risk) | Yes | Strong association with unfavorable histology, MYCN amplification, advanced stage; predictor of poor EFS/OS |
Gliomas | 30-50% | Not determined | Correlation with poor outcome |
Breast Cancer | 61% | Yes | Association with high tumor grade, ER/PR negativity, triple-negative subtype |
Colorectal Cancer | 20-30% | Yes | Correlation with advanced TNM stage, metastasis |
Lung Cancer | 60% | Yes | Not determined |
Ovarian Cancer | 55% | Not determined | Association with reduced survival |
Gastric Cancer | 53-73% | Yes | Not determined |
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